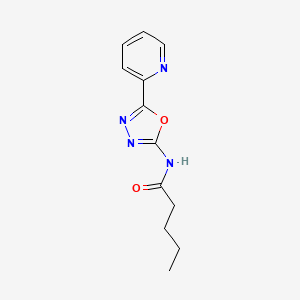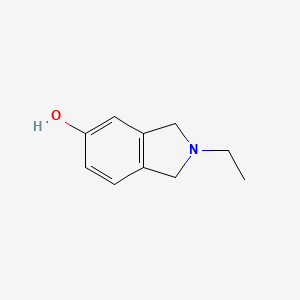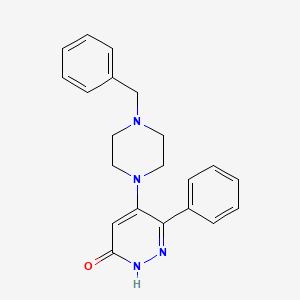![molecular formula C9H11Cl2F2N3 B2833144 [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride CAS No. 2470438-18-5](/img/structure/B2833144.png)
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole, which is a heterocyclic aromatic compound containing two nitrogen atoms in its ring structure.
Scientific Research Applications
Antimicrobial Properties
Synthesis and Antimicrobial Activity : Benzimidazole derivatives, including variants similar to the compound , have been extensively studied for their antimicrobial properties. For instance, the synthesis of 2-substituted benzimidazole derivatives and their evaluation as antimicrobial agents showed marked potency against various pathogens (Ajani et al., 2016).
Biological Activity and Molecular Structures : Another study focused on benzimidazole compounds, evaluating their antimicrobial and antifungal activity. These compounds, including variants similar to the one , have been tested for their effectiveness against bacteria and yeasts, showing significant growth inhibition in certain strains (Kopel et al., 2015).
Material Science Applications
Polyimide Synthesis : The compound has potential applications in the synthesis of polyimides, a class of polymers known for their high thermal stability and excellent electrical properties. For instance, research on the synthesis of soluble and thermally stable polyimides using benzimidazole derivatives demonstrated their utility in developing advanced materials (Ghaemy & Alizadeh, 2009).
Catalysis in Organic Synthesis : Benzimidazole derivatives have been used as catalysts in various organic reactions. A study on the synthesis of trisubstituted imidazoles using palladium-catalyzed cyclization highlighted the role of benzimidazole derivatives in facilitating these reactions (Zaman et al., 2005).
Antiproliferative and Cytotoxic Activities
Antiproliferative Activity : Research has also been conducted on the antiproliferative activity of benzimidazole derivatives. A study synthesized novel compounds and evaluated their efficacy against human cancer cell lines, finding some compounds to exhibit moderate antiproliferative activity (Hranjec et al., 2012).
Cytotoxic Activity : Another study focused on synthesizing azetidine-2-one derivatives of benzimidazole and evaluating their antibacterial and cytotoxic properties. Some compounds showed promising results in both antibacterial and cytotoxic activities (Noolvi et al., 2014).
Mechanism of Action
Target of Action
The primary targets of EN300-27107788 are currently unknown. The compound belongs to the benzimidazole class , which is known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor binding sites . The difluoromethyl group in EN300-27107788 may enhance its binding affinity or selectivity, but further studies are needed to confirm this.
Biochemical Pathways
Benzimidazole derivatives can influence a variety of biochemical pathways depending on their targets . Once the specific targets of EN300-27107788 are identified, it will be possible to determine the affected pathways and their downstream effects.
Result of Action
The molecular and cellular effects of EN300-27107788’s action are currently unknown. Given the diverse biological activities of benzimidazole derivatives , EN300-27107788 could potentially have a wide range of effects
properties
IUPAC Name |
[1-(difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3.2ClH/c10-9(11)14-7-4-2-1-3-6(7)13-8(14)5-12;;/h1-4,9H,5,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMBPCGDWLTPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[benzyl(methyl)amino]-N-(4-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2833063.png)

![4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2833066.png)

![2-((3-(1H-pyrazol-1-yl)pyrazin-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2833068.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2833069.png)


![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833077.png)


